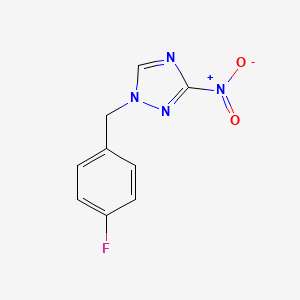
1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorobenzyl compounds are a class of organic compounds that contain a benzyl group attached to a fluorine atom . They are often used in the synthesis of various biologically active molecules .
Synthesis Analysis
The synthesis of similar fluorobenzyl compounds typically involves multiple steps . For example, a potential dopamine D4 receptor ligand, 1-(4-(4-(4-fluorobenzyl)-1-piperazinyl)butyl)indolin-2-one, was synthesized through a four-step process .Molecular Structure Analysis
The molecular structure of fluorobenzyl compounds can be analyzed using techniques such as 19F NMR . The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups .Chemical Reactions Analysis
The chemical reactions of fluorobenzyl compounds can be complex and depend on the specific compound. For example, the metabolism of 1-naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22), a synthetic cannabinoid, was found to involve UDP-glucuronosyltransferases (UGTs) .Physical And Chemical Properties Analysis
Fluorobenzyl compounds have unique physical and chemical properties due to the presence of the fluorine atom . The electron withdrawing and inductive field effects from a single fluorine nucleus can affect properties such as acidity, lipophilicity, and polarity .科学的研究の応用
1. Structural and Interaction Analysis
1,2,4-triazole derivatives, including compounds similar to 1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole, have been studied for their intermolecular interactions. These interactions are analyzed using various techniques like X-ray diffraction, thermal techniques, and quantum mechanical calculations. Such studies are crucial for understanding the physical and chemical properties of these compounds (Shukla et al., 2014).
2. Antimicrobial Properties
Research has shown that triazole derivatives possess significant antimicrobial activities. For instance, a series of triazole compounds were synthesized and evaluated for their effectiveness against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Upmanyu et al., 2011).
3. Inhibition of α-Glucosidase and Antioxidant Activities
Triazole derivatives, including those with fluorobenzyl groups, have been investigated for their α-glucosidase inhibitory, antimicrobial, and antioxidant properties. These studies suggest their potential use in treating diseases like diabetes and in applications requiring antioxidant properties (Menteşe et al., 2015).
4. Anti-tuberculosis Activity
Derivatives of 1,2,4-triazole, including nitro-triazoles, have been synthesized and tested for their anti-tuberculosis activity. This research contributes to the ongoing efforts in finding new treatments for tuberculosis (Walczak et al., 2004).
5. Antitrypanosomal Agents
Novel 3-nitro-1H-1,2,4-triazole-based compounds have been characterized for their potential as antitrypanosomal agents, demonstrating significant activity against Trypanosoma cruzi, a parasite causing Chagas disease (Papadopoulou et al., 2012).
6. Synthesis Techniques and Multicomponent Reactions
Studies on the synthesis of triazole derivatives through multi-component reactions highlight the versatility and efficiency of these methods in producing compounds with potential biological and chemical applications (Vo, 2020).
7. Corrosion Inhibition
Triazole Schiff bases, including derivatives of 1,2,4-triazole, have been evaluated as corrosion inhibitors on mild steel, demonstrating their potential in industrial applications for protecting metals against corrosion (Chaitra et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-8-3-1-7(2-4-8)5-13-6-11-9(12-13)14(15)16/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZAQSWOIBJAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

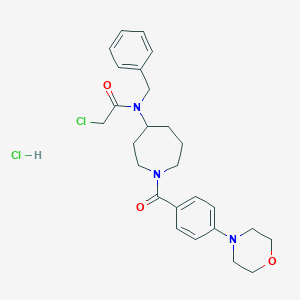
![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/no-structure.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2464644.png)
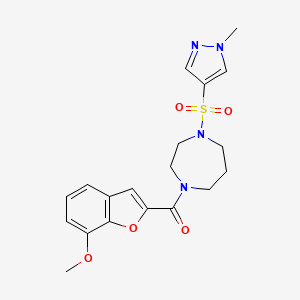
![3-(4-Chlorophenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2464646.png)

![3-[(3-Chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2464651.png)
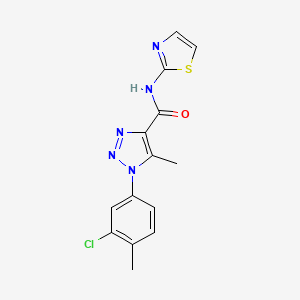

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2464655.png)
![5-(6-Methylpyrazin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2464657.png)
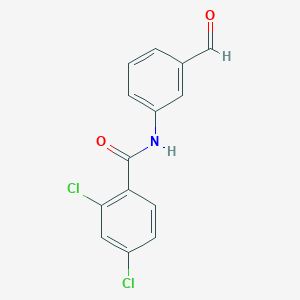

![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2464664.png)